ácidos alfa-halocarboxílicos
Alpha-halocarboxylic acids are a class of organic compounds characterized by the presence of a halogen atom, typically chlorine or bromine, attached to the α-carbon adjacent to the carboxyl group (-COOH). These compounds play significant roles in various chemical reactions and applications due to their reactivity.
Structurally, these acids have the general formula R-CHCl-COOH (for chlorine) or R-CHBr-COOH (for bromine), where R represents an alkyl or aryl substituent. Their synthetic preparation can be achieved through halogenation of carboxylic acid derivatives such as methyl ketones or aldehydes.
In chemical synthesis, alpha-halocarboxylic acids serve as versatile intermediates in organic reactions. They are often employed in the construction of more complex molecules via nucleophilic substitution at the α-position, leading to the formation of various functional groups. Additionally, these compounds can undergo rearrangement reactions and have applications in pharmaceuticals, agrochemicals, and polymers.
Due to their reactivity, careful handling is necessary when working with alpha-halocarboxylic acids to ensure safety and optimal results in synthetic processes.

Estrutura | Nome químico | CAS | MF |
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Bromodifluoroacetic acid | 354-08-5 | C2HBrF2O2 |
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2,2-difluoropropanoic acid | 373-96-6 | C3H4F2O2 |
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2,2-difluoroacetic acid | 381-73-7 | C2H2F2O2 |
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2,2,2-Trichloroacetic Acid-13C | 173470-69-4 | C2HCl3O2 |
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Dibromoacetic acid | 631-64-1 | C2H2Br2O2 |
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POTASSIUM 2,2,3,3-TETRAFLUOROPROPIONATE | 71592-16-0 | C3HF4KO2 |
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2-Bromotetrafluoropropionic Acid | 13859-31-9 | C3HBrF4O2 |
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Bromoacetic Acid-d3 | 14341-48-1 | C2H3BrO2 |
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Bicyclo[2.2.1]hept-5-ene-2-carboxylicacid, 2-fluoro-, (1S,2S,4S)- | 211444-70-1 | C8H9FO2 |
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1-bromocyclobutane-1-carboxylic acid | 32122-23-9 | C5H7BrO2 |
Literatura Relacionada
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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